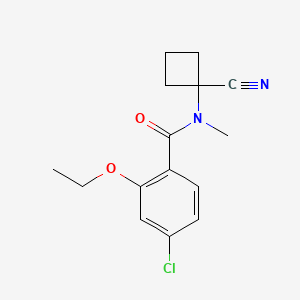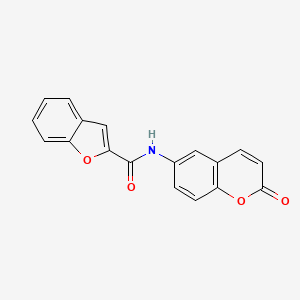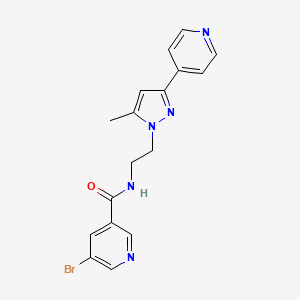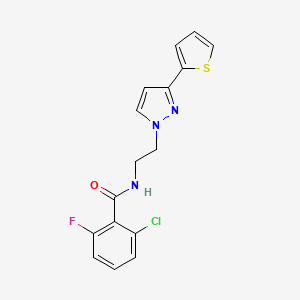
4-Fluoro-1-isocyanato-2-methylbenzene
Übersicht
Beschreibung
4-Fluoro-1-isocyanato-2-methylbenzene is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-isocyanato-2-methylbenzene consists of a benzene ring substituted with a fluorine atom, an isocyanato group, and a methyl group . The InChI code for this compound is 1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Fluoro-1-isocyanato-2-methylbenzene is a liquid at room temperature . It has a predicted density of 1.10±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorinated compounds, such as 4-Fluoro-1-isocyanato-2-methylbenzene, have significant applications in various fields of scientific research due to their unique chemical properties. The presence of a fluorine atom can substantially alter the reactivity, solubility, and stability of organic molecules, making them valuable in pharmaceuticals, materials science, and chemical synthesis.
Synthesis and Chemical Reactions
The practical synthesis and applications of fluorinated intermediates in organic chemistry have been extensively studied. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the critical role of fluorinated compounds in medicinal chemistry. Such intermediates are pivotal in the development of efficient synthesis routes for active pharmaceutical ingredients (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Environmental and Biological Applications
The degradation of environmental pollutants through advanced oxidation processes (AOPs) represents another area where fluorinated compounds are of interest. Research on the degradation pathways and biotoxicity of contaminants like acetaminophen in aqueous media has highlighted the potential of fluorinated derivatives in environmental chemistry (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Sensing and Diagnostic Applications
Fluorescent chemosensors based on fluorinated phenols, for example, have shown high selectivity and sensitivity for various analytes, including metal ions and neutral molecules. The development of such chemosensors underscores the significance of fluorinated compounds in analytical and diagnostic applications (Roy, 2021)[https://consensus.app/papers/fluorescent-chemosensors-based-roy/930ac9a9f84654fba90cf901c33b2133/?utm_source=chatgpt].
Pharmaceutical and Medical Imaging
In pharmaceutical research, the modification of drug molecules with fluorinated groups can lead to improvements in drug properties, such as enhanced metabolic stability or altered pharmacokinetics. Additionally, fluorinated compounds are used in medical imaging technologies to improve contrast and specificity in the detection of diseases (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYFVDQCNYWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isocyanato-2-methylbenzene | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)





![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)
![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)